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Compound of Interest

Compound Name: O-Chlorophenolindophenol

CAS No.: 2582-41-4

Cat. No.: B179405

Get Quote

Molecular Architecture & Solvation Theory
Chemical Identity & Distinction
O-Chlorophenolindophenol (often abbreviated as 2-chloroindophenol) is a quinone-imine

dye. It is structurally related to the standard Vitamin C indicator (DCPIP) but lacks one chlorine

atom at the 6-position. This structural difference significantly shifts its pKa and solubility profile.

CAS (Sodium Salt): 2582-41-4 (Representative)[1]

Core Structure: Indophenol backbone with a single chlorine substituent at the ortho position

relative to the phenolic oxygen.

pKa Value: ~8.4 – 8.7 (Significantly higher than DCPIP’s pKa of ~5.9).

The Solubility Mechanism
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The solubility of O-Chlorophenolindophenol is governed by a pH-dependent tautomeric

equilibrium. The molecule exists in two primary forms with opposing solubility characteristics:[2]

Feature Protonated Form (Acid)
Deprotonated Form

(Salt/Anion)

Color Red / Amber Deep Blue

Charge Neutral (Non-ionic) Negative (Anionic)

Dominant Solvent Ethanol (Organic Solvents) Water (Aqueous Buffers)

pH Stability pH < 8.0 pH > 8.0

Solvation Driver Dipole-dipole / Van der Waals Ion-dipole hydration

Critical Insight: Unlike DCPIP, which remains anionic (soluble) at slightly acidic pH (down to pH

6), O-Chlorophenolindophenol has a higher pKa (~8.7). At physiological pH (7.4), a

significant fraction exists in the protonated, poorly water-soluble form. Therefore, ethanol is the

preferred solvent for stock preparation to ensure complete dissolution before dilution into

aqueous buffers.

Comparative Solubility Data
The following table synthesizes solubility behaviors for O-Chlorophenolindophenol compared

to standard DCPIP.
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Parameter
O-
Chlorophenolindophenol
(2-Cl)

DCPIP (2,6-Dichloro)

Water Solubility (Na-Salt) Moderate (~10–20 g/L)* High (~30 g/L)

Water Solubility (Acid) Insoluble (< 0.1 g/L) Insoluble

Ethanol Solubility High (Soluble in 95% EtOH) Moderate (Soluble)

pKa 8.7 5.9

Optimal Solvent Ethanol (for stock) Water (for Na-salt stock)

Redox Potential (

)
Lower than DCPIP +0.217 V (pH 7)

*Note: Exact g/L values depend on crystal hydrate form and temperature. Values are estimates

based on indophenol class behavior.

Experimental Validation Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: To create a stable 1 mM stock solution avoiding precipitation.

Reagents:

O-Chlorophenolindophenol (Solid)[3]

Ethanol (Absolute or 95%)

Phosphate Buffer (pH 8.5 or higher)

Workflow:

Weighing: Calculate mass for 1 mM concentration (MW ≈ 233.65 g/mol for acid form).

Primary Dissolution: Dissolve the solid in 100% Ethanol. The solution should turn deep

red/amber.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b179405/docs?utm_src=pdf-body#physicochemical-profiling-of-o-chlorophenolindophenol-solubility-kinetics-in-aqueous-vs-ethanolic-systems
https://studylib.net/doc/27063280/acid-bas-theory
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179405?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reasoning: The protonated form is lipophilic. Direct addition to neutral water may cause

micro-precipitation.

Aqueous Dilution (Optional): If an aqueous working solution is required, dilute the ethanolic

stock into a pH 9.0 borate or phosphate buffer.

Observation: The color will shift from red to blue as the phenol deprotonates.

Protocol B: Saturation Shake-Flask Solubility Test
Objective: Quantify exact solubility in a specific solvent system.

Excess Addition: Add excess solid O-Chlorophenolindophenol to 10 mL of solvent (Water

vs. Ethanol) in a glass vial.

Equilibration: Shake at 25°C for 24 hours (Orbit shaker: 200 rpm).

Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE

filter.

Quantification: Dilute the supernatant and measure Absorbance at

(approx. 600 nm for blue form, 500 nm for red form).

Calculation:

(Ensure

is determined for the specific solvent/pH).

Visualization of Solubility Logic
Diagram 1: pH-Dependent Solubility Switch
This diagram illustrates the mechanistic switch that dictates whether the molecule dissolves in

water or ethanol.
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Caption: The solubility switch of O-Chlorophenolindophenol is driven by pH.[4] Below pKa

8.7, the hydrophobic form prefers ethanol; above pKa 8.7, the anionic form prefers water.

Diagram 2: Experimental Workflow for Solubility
Determination
A self-validating workflow to ensure accurate data collection.
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Caption: Standardized "Shake-Flask" workflow for determining thermodynamic solubility limits.

Implications for Drug Development[5]
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Lipophilicity Modeling: O-Chlorophenolindophenol serves as a model for ionizable drugs.

Its high pKa makes it an excellent proxy for basic drugs that are lipophilic in physiological

environments but soluble in acidic lysosomes.

Redox Assays: When used in biological assays (e.g., cell viability), the solvent choice is

critical. Dissolving in ethanol first ensures the dye enters cells (lipophilic form), whereas

aqueous preparation restricts it to the extracellular space until reduced.

Formulation: For drug delivery systems requiring redox-sensitive release, understanding the

ethanol-water partition coefficient (

) of this molecule helps in designing micellar carriers.
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[https://www.benchchem.com/product/b179405/docs#physicochemical-profiling-of-o-
chlorophenolindophenol-solubility-kinetics-in-aqueous-vs-ethanolic-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b179405/docs#physicochemical-profiling-of-o-chlorophenolindophenol-solubility-kinetics-in-aqueous-vs-ethanolic-systems
https://www.benchchem.com/product/b179405/docs#physicochemical-profiling-of-o-chlorophenolindophenol-solubility-kinetics-in-aqueous-vs-ethanolic-systems
https://www.benchchem.com/product/b179405?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179405?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

